Physical characteristics and solubility data for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
This technical guide provides a comprehensive profile of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine , a critical chiral intermediate used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1] [1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive profile of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine , a critical chiral intermediate used in the synthesis of kinase inhibitors and other pharmaceutical agents.[1]
[1][2]
Executive Summary
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine (CAS: 1704940-90-8) is a chiral building block characterized by a pyrimidine core substituted with a methyl group at the C4 position and a primary ethylamine moiety at the C5 position.[1][2] Its specific (1R)-configuration is essential for defining the stereochemistry of downstream pharmaceutical targets, particularly in the development of Spleen Tyrosine Kinase (Syk) inhibitors and other targeted oncological therapies.
This guide details its physicochemical properties, solubility behavior, and handling protocols, distinguishing between the free base and its common salt forms (e.g., HCl).[3]
Often appears as a pale yellow oil that may solidify upon refrigeration.[1]
Physical State (HCl Salt)
Crystalline Solid
White to off-white powder; preferred form for storage.[1]
Boiling Point
~257°C (Predicted at 760 mmHg)
Decomposition likely before boiling; vacuum distillation recommended.
Density
~1.08 g/cm³ (Predicted)
Denser than water.
pKa (Aliphatic Amine)
10.6 ± 0.5 (Predicted)
Highly basic primary amine site.
pKa (Pyrimidine N)
~1.5 - 2.0
Very weakly basic; protonates only in strong acid.[1]
LogP
0.80 (Predicted)
Low lipophilicity; indicates good water solubility.
Solubility Profile & Solution Chemistry
The solubility of this compound is heavily dependent on pH due to its two distinct basic centers: the aliphatic amine (highly basic) and the pyrimidine ring (weakly basic).
Expectation: The enantiomers should resolve with a separation factor (
) > 1.2. The (1R)-isomer is typically the major peak if synthesized via asymmetric reduction.[1]
Handling, Stability & Safety
Stability Concerns
Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator or tightly sealed under argon.
Oxidation: Primary amines can oxidize to N-oxides or imines upon prolonged exposure to air.[1] The free base is more susceptible than the salt.
Racemization: The chiral center is alpha to an aromatic ring (pyrimidine). While generally stable, avoid prolonged heating in strongly basic conditions, which could promote racemization via an enolate-like intermediate.[3]
Storage Recommendations
Long-term: -20°C, under inert atmosphere (Argon/Nitrogen).[1]
Form: Store as the HCl or Dihydrochloride salt for maximum stability. Convert to free base immediately prior to use if necessary.[1]
References
PubChem Compound Summary. (n.d.). 1-(4-methylpyrimidin-5-yl)ethan-1-amine.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]
Google Patents. (2016). Aminopyrimidines as Syk inhibitors (US9290490B2).
ChemSrc. (2025). CAS 1704940-90-8 Entry.[1][2][5] Retrieved from [Link]
An In-Depth Technical Guide on the Safety and Toxicity Profile of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-supplied Safety Data...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-supplied Safety Data Sheet (SDS) or a formal risk assessment. Always consult the specific SDS provided with any chemical and follow all institutional and regulatory safety protocols.
Introduction: Navigating the Safety Profile of a Novel Research Chemical
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is a chiral amine derivative of the pyrimidine scaffold, a heterocyclic aromatic compound central to numerous areas of drug discovery and development. As a bespoke building block, its specific safety and toxicological properties are not extensively documented in public literature. This guide provides a comprehensive framework for assessing its risks by integrating data from structurally analogous compounds, established principles of chemical safety, and a practical workflow for its safe handling in a research environment. This approach demonstrates how to proceed with scientific integrity when a complete, verified dataset for a novel compound is unavailable.
Part 1: Compound Identification and Predicted Hazard Profile
A crucial first step in handling any research chemical is its unambiguous identification and an initial assessment of its potential hazards.
Chemical Identity:
Identifier
Value
Systematic Name
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Molecular Formula
C₇H₁₁N₃
Molecular Weight
137.18 g/mol
CAS Number
1216190-24-7 or 1704940-90-8 (Note: Discrepancy exists among suppliers)
Hazard Prediction by Structural Analogy
In the absence of a specific Safety Data Sheet for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, we can infer a probable hazard profile by examining closely related structures for which safety data is available. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for 2-aminopyrimidine and other analogues provides a scientifically grounded basis for this prediction.[1][2][3][4]
Analogous Compounds Analysis:
1-(2-Methylpyrimidin-5-yl)ethan-1-amine (CAS 1071435-99-8): A positional isomer. GHS data from a supplier indicates it is a 'Warning' category chemical with hazard statements H302, H315, H319, and H335.[5]
2-Aminopyrimidine (CAS 109-12-6): A parent scaffold. PubChem and supplier data classify it with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3][4]
4-Aminopyrimidine (CAS 591-54-8): Another parent scaffold with identical GHS classifications to 2-aminopyrimidine.[2]
Predicted GHS Classification for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine:
Based on this evidence, it is prudent to handle the target compound with the assumption that it meets the criteria for the following GHS classifications:
Signal Word:Warning
Pictogram:
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Part 2: Deconstructed Safety Data Sheet (SDS) - A Best-Practice Approach
This section outlines the essential safety information as it would appear in an SDS, populated with predicted data and best practices derived from authoritative safety guidelines.
Section 4: First-Aid Measures
Immediate and appropriate first aid is critical upon exposure. These measures are based on established protocols for amine compounds and irritants.[6][7][8][9][10][11]
Inhalation: Remove the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart to ensure rinsing of the entire surface. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Section 7: Handling and Storage
Proper handling and storage are paramount to preventing exposure and maintaining chemical integrity.[13][14][15]
Handling:
Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[12]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage:
Store in a tightly closed, original container.[14][15]
Keep in a cool, dry, and well-ventilated area.[14][15]
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Section 8: Exposure Controls / Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary barriers against chemical exposure.
Engineering Controls: A certified chemical fume hood is essential to control airborne concentrations. Emergency eyewash stations and safety showers must be readily accessible.[9]
Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles or a face shield.
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a flame-retardant lab coat.
Respiratory Protection: Not typically required when used in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]
Part 3: Constructing a Toxicity Profile from Available Data
A complete toxicological profile requires extensive testing. In its absence, a profile can be initiated based on the predicted hazards and data from the broader class of heterocyclic amines.
Summary of Predicted Toxicological Endpoints
The predicted GHS classification provides the foundation for the toxicity profile.
Insights from the Broader Chemical Class: Heterocyclic Amines
Heterocyclic amines (HCAs) are a well-studied class of compounds, particularly in the context of toxicology.[17]
Mutagenicity and Carcinogenicity: Many HCAs are known to be mutagenic, capable of causing changes to DNA, and some are listed as reasonably anticipated to be human carcinogens.[17][18][19] These effects are often linked to their metabolic activation in the liver. While the carcinogenic potential of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is unknown, this general property of the chemical class warrants a high degree of caution and minimization of exposure.[20][21]
Mechanism of Toxicity: The toxicity of many HCAs involves mechanisms such as the formation of DNA adducts and the generation of oxidative stress.[19]
Expert Insight: The primary amine and the pyrimidine ring are both functional groups that can undergo metabolic transformations. For a novel compound like this, the lack of specific carcinogenicity or mutagenicity data means that it should be treated as potentially hazardous until proven otherwise. All handling procedures should aim to minimize exposure to the lowest possible level.
Part 4: Practical Risk Management and Experimental Workflow
A systematic approach to risk management is essential when working with a novel substance. The following workflow provides a logical sequence for ensuring laboratory safety.
Risk Assessment Workflow for Novel Chemicals
This diagram illustrates the decision-making process from receiving a new chemical to its safe use in experimentation.
Caption: Risk Assessment Workflow for a Novel Research Chemical.
Step-by-Step Protocol for First-Time Handling
Preparation: Before opening the container, read this guide and any available supplier information. Ensure a chemical fume hood is certified and operational.
Don PPE: Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Work Area Setup: Conduct all manipulations within the fume hood. Place a disposable absorbent pad on the work surface to contain any potential spills.
Weighing: If weighing a solid, carefully transfer the required amount to a tared container within the fume hood. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for transfer.
Dissolution: Add solvent to the compound slowly. Be aware of any potential exothermic reactions.
Reaction Setup: Keep the reaction vessel within the fume hood. Ensure any off-gassing is properly vented.
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), scoop it into a sealed container, and label it for hazardous waste disposal.
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with institutional and local regulations. Do not pour down the drain.
Decontamination: After use, wipe down the work area in the fume hood. Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.
References
Heterocyclic amines toxicity. (2025, March 22). Botanical-online. [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Induchem. [Link]
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (2018, March 15). National Toxicology Program. [Link]
Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods. (2023, November 15). PubMed. [Link]
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. RIVM. [Link]
Exposure to heterocyclic aromatic amines from the consumption of cooked red meat and its effect on human cancer risk: A review. (2007, November 29). Taylor & Francis. [Link]
Heterocyclic amine formation in meat. Wikipedia. [Link]
MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
First Aid: Chemical Exposure. University of Rochester Medical Center. [Link]
Safety Data Sheet. (2023, December 21). Kishida Chemical Co., Ltd.. [Link]
Safety data sheet. (2025, October 19). Dr. Kurt Wolff GmbH & Co. KG. [Link]
Dow Chemical Company - SAFETY DATA SHEET. (2023, March 23). Dow. [Link]
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]
5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment. (2016, February 5). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Molecular weight and formula analysis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
The following technical guide provides an in-depth analytical framework for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine . This document is structured to serve as a reference for medicinal chemists and analytical scienti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analytical framework for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine . This document is structured to serve as a reference for medicinal chemists and analytical scientists involved in the validation of chiral heterocyclic building blocks.
The compound (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine represents a high-value chiral pharmacophore, frequently utilized in the synthesis of type I and type II kinase inhibitors (e.g., JAK, CHK1, and VEGFR pathways).[1] Its structural integrity—specifically the regiochemistry of the methyl group on the pyrimidine ring and the enantiopurity of the exocyclic amine—is critical for downstream biological activity. This guide outlines the theoretical physicochemical profile and the experimental protocols required for rigorous validation.
Physicochemical Profile & Formula Analysis
Molecular Formula & Weight
The fundamental stoichiometric analysis confirms the elemental composition required for high-resolution mass spectrometry (HRMS) calibration.[1]
Property
Value
Notes
IUPAC Name
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Molecular Formula
C₇H₁₁N₃
Confirmed degree of unsaturation: 4 (Pyrimidine ring)
Monoisotopic Mass
137.0953 Da
Used for HRMS [M+H]⁺ matching
Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight
137.18 g/mol
Used for stoichiometry calculations
Exact Mass
137.095297
Based on ¹²C, ¹H, ¹⁴N standards
Elemental Composition
Theoretical elemental analysis limits (±0.4% tolerance) for purity validation:
Element
Symbol
Count
Atom %
Mass %
Carbon
C
7
33.3%
61.29%
Hydrogen
H
11
52.4%
8.08%
Nitrogen
N
3
14.3%
30.63%
High-Resolution Mass Spectrometry (HRMS) Protocol[1]
To distinguish the target compound from potential regioisomers (e.g., 2-methyl or 6-methyl analogues), HRMS with ESI-TOF (Electrospray Ionization - Time of Flight) is the gold standard.[1]
Experimental Parameters
Ionization Mode: Positive Electrospray (+ESI)
Spray Voltage: 3.5 kV
Source Temperature: 300°C
Mobile Phase: 0.1% Formic acid in 50:50 Water/Acetonitrile (isocratic).
Due to the high nitrogen content, the M+1 peak is significant.
Isotope Ion
m/z
Relative Abundance (%)
Origin
[M+H]⁺
138.1026
100.0%
¹²C, ¹H, ¹⁴N
[M+H+1]⁺
139.1054
~8.9%
¹³C contribution
[M+H+2]⁺
140.1083
~0.4%
Trace isotopes
Analyst Note: A deviation in the M+1 abundance >10% suggests co-eluting impurities with overlapping m/z but different carbon counts.
Structural Elucidation (NMR Spectroscopy)[12]
Nuclear Magnetic Resonance is the only definitive method to confirm the regiochemistry (position of the methyl group) and the integrity of the ethylamine chain.
¹H NMR Assignments (400 MHz, DMSO-d₆)
Pyrimidine Ring Protons:
H-2 (Singlet, ~9.0 ppm): Deshielded due to flanking nitrogens.
H-6 (Singlet, ~8.5 ppm): Distinct from H-2; confirms 4,5-substitution pattern.[1]
Substituents:
Chiral Methine (-CH-NH₂, Quartet, ~4.2 ppm): Coupling to the methyl doublet.
Methyl (Ring-CH₃, Singlet, ~2.4 ppm): Chemical shift characteristic of heteroaromatic methyls.
Methyl (Chain-CH₃, Doublet, ~1.3 ppm): Coupled to the methine proton (J ≈ 6.8 Hz).
Regiochemistry Validation (NOESY)
To ensure the methyl is at position 4 and not position 2:
Experiment: 1D NOE or 2D NOESY.
Critical Correlation: Irradiating the Ring-CH₃ (~2.4 ppm) should show NO enhancement of the Methine-CH (~4.2 ppm) due to spatial proximity at position 5.
Negative Control: If the methyl were at position 2, no NOE would be observed with the ethylamine chain at position 5.
Stereochemical Analysis (The "1R" Determination)
The (1R) configuration is the critical quality attribute (CQA). Standard NMR cannot distinguish enantiomers; Chiral HPLC is required.[1]
Chiral HPLC Method[1]
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
Note: Diethylamine is mandatory to suppress peak tailing of the primary amine.
Validation: Comparison against a racemic standard (synthesized via reductive amination of 1-(4-methylpyrimidin-5-yl)ethanone).
Analytical Workflow Visualization
The following diagram illustrates the logical flow for releasing this building block for drug synthesis, ensuring all critical quality attributes are met.
Figure 1: Step-by-step analytical validation pipeline for chiral pyrimidine amines.
References
National Center for Biotechnology Information (NCBI). (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Application Note: Enantioselective Synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
This Application Note is designed for medicinal chemists and process development scientists targeting the enantioselective synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine . This chiral fragment is a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists targeting the enantioselective synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine . This chiral fragment is a privileged scaffold in kinase inhibitors (e.g., JAK, PI3K) and other bioactive small molecules.
The guide prioritizes two distinct methodologies:
Biocatalytic Transamination: The modern "Green" standard for high enantiomeric excess (>99% ee) and scalability.
Ellman’s Sulfinamide Auxiliary: The versatile "Chemical" standard for rapid discovery-phase synthesis without enzyme library screening.
Retrosynthetic Analysis & Strategy Overview
The target molecule possesses a basic pyrimidine core and a chiral primary amine. Direct reductive amination of the precursor 1-(4-methylpyrimidin-5-yl)ethan-1-one using standard hydrides (e.g., NaBH₃CN) yields a racemate, necessitating subsequent resolution. To access the (1R)-isomer directly, we employ asymmetric induction.
Strategic Workflow Diagram
Figure 1: Strategic decision matrix for synthesizing the target chiral amine. Method A is preferred for scale; Method B for speed.
This method utilizes ω-Transaminases (ATAs) to transfer an amino group from an amine donor (isopropylamine) to the ketone substrate. It is the most direct route to high optical purity.
Mechanism
The enzyme binds the ketone and the amine donor (isopropylamine). The cofactor Pyridoxal-5'-phosphate (PLP) shuttles the amine group.[1] By selecting an (R)-selective ω-transaminase , the (1R)-amine is generated exclusively.
Solvent: 1 mL Buffer (containing 1M Isopropylamine). Add 5-10% DMSO to aid substrate solubility.
Incubation: Shake at 30°C for 24 hours.
Analysis: Quench with acetonitrile. Analyze via HPLC (C18) for conversion and Chiral HPLC for ee.
Preparative Scale (1.0 g):
Reaction Vessel: 50 mL round-bottom flask with overhead stirrer.
Charge: 1.0 g Ketone substrate dissolved in 5 mL DMSO.
Buffer Prep: 45 mL Potassium Phosphate buffer (100 mM, pH 7.5) containing 1M Isopropylamine (approx. 4 mL) and 10 mg PLP.
Initiation: Add 50-100 mg of the best-performing (R)-ATA enzyme.
Reaction: Stir at 30-35°C. Monitor pH; adjust to 7.5 with 1M HCl/NaOH if necessary (IPM is basic).
Equilibrium Shift: The byproduct is acetone. For larger scales, apply a slight nitrogen sweep or reduced pressure (200 mbar) to remove acetone and drive conversion to >95%.
Workup:
Acidify reaction mixture to pH ~2 with 6N HCl (to protonate the amine product and keep it in aqueous phase).
Extract with Ethyl Acetate (removes unreacted ketone and enzyme debris). Discard organic layer.
Basify aqueous layer to pH >12 with 10N NaOH.
Extract product into DCM (3 x 20 mL).
Dry (Na₂SO₄) and concentrate to yield (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine.
Expert Insight: Pyrimidines can inhibit some enzymes due to nitrogen lone pair coordination. If conversion stalls, increase PLP concentration to 2 mM or try a biphasic system (Buffer/MTBE).
When enzyme screening is not feasible, the use of (R)-tert-butanesulfinamide (Ellman’s auxiliary) provides a reliable chemical route. The chirality of the sulfur atom directs the hydride attack on the imine.
Increase Ti(OEt)₄ to 3.0 - 4.0 equivalents. Ensure anhydrous conditions.
Low Diastereoselectivity (Method B)
Temperature too high during reduction
Conduct NaBH₄ reduction at -78°C or -48°C. Switch to L-Selectride if (S)-isomer is favored unexpectedly.
Racemization
Harsh workup conditions
Avoid excessive heat during acid/base extraction. Keep pH adjustments rapid and cold.
References
Ellman's Sulfinamide Overview: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link
Transaminase Screening Protocols: Codexis Inc.[12] Codex® ATA Screening Kit Protocol. Link
Reductive Amination of Heterocycles: Abdel-Magid, A. F., et al. (1996).[13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849–3862. Link
Pyrimidine Synthesis Context: Example of pyrimidine ethanamine intermediates in kinase inhibitors. Journal of Medicinal Chemistry (General Reference for Scaffold Utility). Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Process Control & Troubleshooting for Chiral Pyrimidinyl Amines
Target Audience: Medicinal Chemists, Process Chemists, CMC Leads
Document ID: TSC-2024-PYR-05[1]
Core Technical Alert: The "Hidden" Acidity
Why is this specific amine troublesome?
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is structurally deceptive. While it appears to be a standard chiral benzylamine, the pyrimidine ring exerts a powerful electron-withdrawing effect (inductive and mesomeric), significantly increasing the acidity of the benzylic
Pyrimidinyl-methyl pKa: Estimated ~26–30 (approaching the acidity of ketones/esters).
The Consequence:
Under conditions considered "safe" for standard amines (e.g., refluxing in weak base, exposure to aldehydes), this compound can undergo base-catalyzed racemization via a planar aza-enolate intermediate or imine-enamine tautomerization.[1]
Mechanism of Failure (Visualized)
Racemization occurs primarily through two pathways:
Direct Deprotonation: Strong bases remove the acidic
-proton.
Schiff Base Tautomerization: Traces of ketones (like Acetone) form an imine, which lowers the activation energy for proton removal.
Figure 1: Racemization Pathways
Caption: Two primary pathways for loss of optical purity: direct base-mediated deprotonation and ketone-catalyzed tautomerization.
Amine Donor: Isopropylamine (1.0 M) or Alanine/LDH system.
Buffer: Potassium Phosphate (100 mM, pH 7.0–7.5). Do not exceed pH 8.0.
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
Reaction: Stir at 30°C for 24h.
Workup: Acidify to pH 2 (HCl), wash with MTBE (removes ketone), basify aqueous layer to pH 10 (cold K2CO3), extract immediately with DCM.
Method B: Ellman’s Auxiliary (Chemical Route)
If biocatalysis is unavailable, use (R)-tert-butanesulfinamide.
Protocol:
Condensation: Ketone + (R)-tert-butanesulfinamide + Ti(OEt)4 in THF (Reflux).
Reduction: Cool to -78°C. Add L-Selectride (for selectivity). Critical: Do not use NaBH4 at RT; selectivity will be poor.
Cleavage: Treat sulfinamide with HCl/MeOH.
Isolation: Isolate directly as the Hydrochloride Salt . Do not free-base unless necessary.
Troubleshooting & FAQs
Q1: My ee dropped from 99% to 85% after aqueous workup. What happened?
Diagnosis: You likely exposed the free amine to high pH for too long or used a ketone-contaminated solvent.
Corrective Action:
pH Control: When extracting the free base, use K2CO3 or NaHCO3 (pH ~9-10) rather than NaOH (pH 14). The high pH of NaOH can deprotonate the
-carbon over time.
Temperature: Perform the basification and extraction at 0°C .
Speed: Minimize the time the compound spends in the free-base form.
Q2: Can I use Acetone to clean my glassware?
Answer:ABSOLUTELY NOT.Reason: Primary chiral amines react with acetone to form a ketimine (Schiff base). This ketimine tautomerizes to an enamine, destroying the chirality.[1] Upon hydrolysis (which happens in the next aqueous step), you recover the amine, but it will be racemic.[1]
Protocol: Use Methanol or Isopropanol for cleaning. Ensure all glassware is oven-dried.
Q3: Which base should I use for amide coupling?
Recommendation: Use Sym-Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM) .
Avoid: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) in large excess.
Why? Collidine is non-nucleophilic and weaker, reducing the risk of
-proton abstraction during the activation cycle.
Additive: Always use Oxyma Pure or HOBt to suppress racemization of the coupling partner and maintain a lower local pH.
Q4: How should I store the compound?
Protocol:
Form: Store as the Dihydrochloride (2HCl) salt . The free base is unstable.
Atmosphere: Argon/Nitrogen. The free base eagerly absorbs CO2 to form carbamates.
Temperature: -20°C.
Decision Tree: Synthesis Strategy
Use this flow to determine the safest route based on your lab's capabilities.
Caption: Strategic selection of synthesis route to maximize enantiomeric excess (ee).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: PYR-5-ETH-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Low Yields & Racemization in Pyrimidinyl-Ethanamine Couplings
Diagnostic Triage: Why is this reaction failing?
You are likely encountering one of three failure modes. This molecule, (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine , presents a "perfect storm" of steric hindrance and electronic interference.
Failure Mode
Symptom
Root Cause
Stalled Conversion
Starting material remains; Product forms slowly.
Steric Clash: The 4-methyl group is ortho to the amine. It physically blocks the trajectory of the incoming electrophile (activated ester or Pd-center).
Racemization
Product forms, but ee% drops (e.g., 99% 70%).
Acidity: The electron-deficient pyrimidine ring acidifies the benzylic -proton. Standard bases (TEA, DIPEA) can deprotonate this center, destroying chirality.
Catalyst Death
(In Buchwald couplings) Reaction turns black/precipitates; 0% yield.
N-Coordination: The pyrimidine ring nitrogens are excellent ligands. They outcompete your phosphine ligands, binding to the metal center and poisoning the catalyst.
Visualizing the Problem
The following decision tree outlines the diagnostic logic for your specific situation.
Figure 1: Diagnostic flowchart for troubleshooting coupling failures with (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine.
Amide Coupling: The "Steric" Protocol
The Issue: Standard reagents (EDC, HBTU) form active esters that are too bulky to access the amine, which is shielded by the 4-methyl group. Slow reaction times then allow the base to racemize the amine.
The Solution:T3P (Propylphosphonic anhydride) .
Why: T3P does not form a bulky active ester intermediate. It reacts in a concerted 5-membered transition state that is less sensitive to steric bulk.
Bonus: It allows the use of weaker bases (Pyridine/NMI), reducing racemization risk.
Protocol A: High-Yield T3P Coupling
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and (1R)-Amine (1.1 equiv) in 2-MeTHF or EtOAc (5-10 volumes).
Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt effect is minimized.
Base Addition: Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv).
Critical: Do NOT use TEA or DIPEA. They are too strong and will promote racemization of the (1R)-center.
Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise.
Reaction: Allow to warm to RT. Monitor by LCMS.
Expectation: Reaction should complete in <4 hours.
Workup: Wash with water, then 10% citric acid (removes pyridine/NMI), then NaHCO3.
Result: T3P byproducts are water-soluble, simplifying purification.[1]
Alternative (If T3P fails): Use HATU with 2,4,6-Collidine (Sym-collidine). Collidine is a "hindered base" that effectively scavenges protons but is too bulky to deprotonate the chiral center efficiently.
Cross-Coupling: The "Buchwald" Protocol
The Issue: The pyrimidine nitrogens (N1/N3) are soft nucleophiles that bind Palladium, shutting down the catalytic cycle (Pd-black formation).
The Solution:Pre-catalysts & Bulky Ligands.
Ligand:BrettPhos or tBuBrettPhos . These are massive, electron-rich ligands.[1] Their bulk prevents the pyrimidine nitrogens from coordinating to the Pd, and they facilitate the reductive elimination step which is difficult with hindered amines.
Source: Use Pd(OAc)2 is insufficient. Use BrettPhos Pd G3 or G4 precatalysts to ensure immediate entry into the catalytic cycle.
Protocol C: Robust C-N Coupling
Component
Recommendation
Function
Catalyst
BrettPhos Pd G4 (2-5 mol%)
Pre-formed oxidative addition complex; prevents induction period poisoning.
Base
K2CO3 or Cs2CO3
Weaker bases prevent side reactions. Avoid NaOtBu if functional groups are sensitive.
Solvent
t-Amyl Alcohol or Dioxane
High boiling point, good solubility for polar heterocycles.[1]
Temp
80°C - 100°C
Required to overcome the steric barrier of the 4-Me group.
Step-by-Step:
Charge reaction vessel with Aryl Halide (1.0 equiv), (1R)-Amine (1.2 equiv), and Base (2.0 equiv).[1]
Purge: Cycle Vacuum/Nitrogen 3 times. Oxygen kills this reaction.
Add Solvent (degassed).
Add BrettPhos Pd G4 (0.02 equiv) under Nitrogen counter-flow.
Heat to 90°C.
Troubleshooting: If conversion stops at 50%, add a second portion of catalyst (1 mol%).
Mechanistic Insight: The Racemization Trap
Users often underestimate how acidic the benzylic proton is in this specific molecule.
Figure 2: Mechanism of base-mediated racemization. The electron-withdrawing pyrimidine ring stabilizes the planar carbanion intermediate.
Why it happens:
The pyrimidine ring is electron-deficient (EWG). It pulls electron density away from the CH-NH2 center, lowering the pKa of the C-H bond (estimated pKa ~25-28 in DMSO, compared to ~40 for alkyl amines). Strong bases like TEA will deprotonate this over time, especially at elevated temperatures.[1]
Prevention:
Base Selection: Use Collidine or Pyridine.
Speed: Fast coupling (T3P) reduces the time the amine sits in the basic environment.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt of the amine directly?A: Yes, and it is recommended. The free base is unstable and prone to absorbing CO2 (forming carbamates) or oxidizing. Release the free base in situ using the coupling base (e.g., add 1 extra equivalent of Collidine).
Q: My reaction works on 50mg but fails on 5g. Why?A: Exotherm control. T3P and HATU couplings are exothermic. On a larger scale, the internal temperature spikes, accelerating racemization.[1]
Fix: Add the coupling reagent slowly at 0°C and maintain internal temp <25°C.
Q: I see a "dimer" impurity by LCMS. What is it?A: This is likely the guanidine byproduct if using HATU/HBTU. The amine reacts with the coupling reagent itself because the carboxylic acid activation is too slow (due to the steric block).
Fix: Switch to T3P (Protocol A), which does not form guanidine byproducts.[1]
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development, 20(2), 140–177.[1] Link
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
Purification techniques for removing impurities from (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine. It addresses common challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine. It addresses common challenges and frequently asked questions to ensure the successful isolation of this critical chiral amine.
Table of Contents
Troubleshooting Guide
Low Yield After Crystallization
Persistent Impurities in HPLC Analysis
Poor Resolution in Chiral Chromatography
Phase Separation Issues During Acid-Base Extraction
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine?
Which crystallization solvents are most effective for purification?
What are the recommended stationary and mobile phases for chiral HPLC separation?
How can I confirm the enantiomeric purity of the final product?
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
Protocol 2: Chiral HPLC Method Development
References
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine.
Low Yield After Crystallization
Question: I am experiencing a significant loss of product after performing a diastereomeric salt crystallization with a chiral acid. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after crystallization is a common issue that can often be attributed to several factors. By systematically investigating the following, you can optimize your yield:
Solvent System Selection: The choice of solvent is critical for efficient crystallization. An ideal solvent will dissolve the diastereomeric salt at an elevated temperature but have limited solubility at lower temperatures. If the salt is too soluble at low temperatures, a significant portion will remain in the mother liquor.[1]
Troubleshooting Steps:
Solvent Screening: If you are using a common solvent like ethanol or isopropanol, consider screening a range of other solvents or solvent mixtures. Ethers (like MTBE), esters (like ethyl acetate), and ketones (like acetone) can be effective alternatives.
Anti-Solvent Addition: A strategy to induce crystallization and improve yield is the addition of an anti-solvent. This is a solvent in which the desired salt has very low solubility. The anti-solvent should be miscible with your primary crystallization solvent. For example, if your salt is dissolved in methanol, the slow addition of a non-polar solvent like hexane or heptane can significantly increase the recovery of the crystallized salt.
Supersaturation and Cooling Rate: The degree of supersaturation and the rate of cooling directly impact crystal growth and, consequently, the yield. Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the solution.[2]
Troubleshooting Steps:
Controlled Cooling: Employ a gradual cooling profile. After dissolving the salt at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.
Seeding: Introducing a small amount of pure, pre-existing crystals (seed crystals) of the desired diastereomeric salt can initiate crystallization at a lower level of supersaturation, leading to the formation of larger, purer crystals and a better yield.[3]
Stoichiometry of the Chiral Acid: The molar ratio of the chiral resolving agent to your racemic amine is crucial. An incorrect ratio can lead to incomplete salt formation and lower yields.
Troubleshooting Steps:
Verify Stoichiometry: Ensure you are using the correct molar equivalents of the chiral acid. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent relative to the desired enantiomer is used.[4]
Purity of Starting Materials: Impurities in either the racemic amine or the chiral acid can interfere with the crystallization process. Ensure the purity of your starting materials using techniques like NMR or GC-MS.
Caption: Troubleshooting workflow for low crystallization yield.
Persistent Impurities in HPLC Analysis
Question: After purification, my HPLC analysis still shows the presence of significant impurities. How can I identify and remove them?
Answer:
The presence of persistent impurities suggests that the chosen purification method may not be effective for all contaminants. A multi-step approach is often necessary.
Impurity Identification: The first step is to identify the nature of the impurities. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) can provide molecular weight information, which can help in deducing their structures. Common impurities can include:
Orthogonal Purification Techniques: If one purification method is insufficient, employing a second, different technique can be highly effective. This is known as using orthogonal methods.
Troubleshooting Steps:
Acid-Base Extraction: This is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[6] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the amine will be protonated and move to the aqueous phase, leaving non-basic impurities behind in the organic layer.[7] The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[7]
Chromatography: If the impurities have similar polarities to the desired product, column chromatography is often the best solution.
Silica Gel Chromatography: For separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate with a small amount of triethylamine to prevent streaking of the amine) can be effective.
Reverse-Phase Chromatography: If the impurities are more polar than the product, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may provide a better separation.
Poor Resolution in Chiral Chromatography
Question: I am trying to separate the enantiomers of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine using chiral HPLC, but I am getting poor resolution between the peaks. What adjustments can I make?
Answer:
Achieving good resolution in chiral separations often requires careful optimization of several parameters.
Chiral Stationary Phase (CSP) Selection: The choice of the chiral stationary phase is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[8]
Troubleshooting Steps:
Screen Different CSPs: If you are not getting good separation on one type of chiral column, try a different one. Columns with different chiral selectors (e.g., cellulose vs. amylose derivatives) can exhibit very different selectivities.
Consult Application Notes: Column manufacturers often provide application notes with recommended columns and starting conditions for similar compounds.
Mobile Phase Optimization: The composition of the mobile phase has a significant impact on resolution.
Troubleshooting Steps:
Solvent Composition: For normal-phase chiral HPLC, the mobile phase typically consists of a non-polar solvent like hexane or heptane with a polar modifier, often an alcohol like isopropanol or ethanol.[9] Systematically vary the percentage of the alcohol modifier.
Additives: The addition of a small amount of an acidic or basic additive can dramatically improve peak shape and resolution for ionizable compounds like amines. For amines, a basic additive like diethylamine (DEA) or triethylamine (TEA) is commonly used to reduce peak tailing.[9]
Temperature and Flow Rate: These parameters can also influence the separation.
Troubleshooting Steps:
Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time.[8][10]
Flow Rate: Decreasing the flow rate can lead to more efficient separation, but again, at the cost of longer run times.
Phase Separation Issues During Acid-Base Extraction
Question: During an acid-base extraction, I am having trouble with emulsion formation and poor phase separation. What can I do to resolve this?
Answer:
Emulsion formation is a common problem in extractions, especially when dealing with amines.
Causes of Emulsion: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by the presence of fine particulate matter or surfactants.[11]
Troubleshooting Steps:
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out.[7][12]
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids and break the emulsion.[11]
Gentle Mixing: Instead of vigorous shaking, which can promote emulsion formation, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.[7]
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.[11]
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine?
Common impurities can include unreacted starting materials, by-products from the synthetic route, and the undesired (S)-enantiomer.[5][13] The specific impurities will depend on the synthetic method used. For instance, if the amine is prepared via a reductive amination, residual ketone starting material or the corresponding alcohol by-product may be present.
Which crystallization solvents are most effective for purification?
The choice of solvent is highly dependent on the specific diastereomeric salt being crystallized. However, common and effective solvents for the crystallization of amine salts include alcohols (e.g., ethanol, isopropanol, methanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[14] Often, a mixture of solvents is required to achieve the optimal balance of solubility for effective purification.
What are the recommended stationary and mobile phases for chiral HPLC separation?
For the chiral separation of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as those with cellulose or amylose derivatives coated on a silica support are often successful.[8] A typical mobile phase for normal-phase separation would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like ethanol or isopropanol.[9] The addition of a small amount of a basic modifier like diethylamine is often necessary to obtain good peak shapes for amines.[9]
How can I confirm the enantiomeric purity of the final product?
The most reliable method for determining enantiomeric purity (or enantiomeric excess, ee) is through chiral chromatography, typically chiral HPLC or chiral GC. By separating the two enantiomers, the relative peak areas can be used to calculate the percentage of each enantiomer present. Other techniques like NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent can also be used to determine enantiomeric purity.[15]
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol provides a general procedure for the purification of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine via diastereomeric salt crystallization using a chiral acid like L-tartaric acid.[16]
Dissolution: In a suitable flask, dissolve the racemic amine in the minimum amount of warm crystallization solvent.[1]
Addition of Chiral Acid: In a separate flask, dissolve 0.5 molar equivalents of L-tartaric acid (relative to the total moles of the racemic amine) in the minimum amount of the same warm solvent.
Salt Formation: Slowly add the chiral acid solution to the amine solution with stirring.
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the desired (1R)-enantiomer should preferentially crystallize.[17] For improved yield, the solution can be further cooled in an ice bath.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and basify the solution with a suitable base (e.g., NaOH) to a pH > 12.[18]
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).[18]
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine.
Diagram 2: Diastereomeric Salt Crystallization Workflow
Caption: Workflow for diastereomeric salt crystallization.
Protocol 2: Chiral HPLC Method Development
This protocol outlines a starting point for developing a chiral HPLC method for the analysis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral column (e.g., a polysaccharide-based CSP)
Starting Conditions:
Column: Chiralcel® OD-H (or similar amylose-based column)
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)[8]
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Optimization Procedure:
Initial Run: Inject a sample of the racemic mixture and observe the separation.
Adjust Modifier Percentage: If the retention times are too long or too short, or if the resolution is poor, adjust the percentage of isopropanol in the mobile phase. Increasing the isopropanol content will generally decrease retention times.
Vary the Alcohol Modifier: If resolution is still not optimal, try a different alcohol modifier such as ethanol.[8]
Optimize Additive Concentration: The concentration of diethylamine can be varied (e.g., from 0.05% to 0.2%) to improve peak shape.
Temperature and Flow Rate: As a final step, the column temperature and flow rate can be adjusted to fine-tune the separation.
References
Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]
Dong, M. W. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(10), 1054-1064.
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Retrieved from [Link]
Bentham Science Publishers. (2026, January 8). PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
Hydrocarbon Processing. (2023, December 1). New inlet feed gas conditioning technology for contaminant removal in amine units. Retrieved from [Link]
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
FAUDI. (n.d.). Amine Washing with FAUDI Activated Charcoal Filters Type P62. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
APL Engineering. (n.d.). Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]
National Institutes of Health. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
DrM, Dr. Mueller AG. (2018, December 4). Automated Amine Clean-Up Systems for World-Scale Sour Gas Treatment Plants. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]
Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
Journal of the American Chemical Society. (1985). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]
PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
Reddit. (2018, February 9). Breaking emulsions : r/chemistry. Retrieved from [Link]
Chemical Reviews. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
Chemical Communications. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Retrieved from [Link]
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Retrieved from [Link]
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Retrieved from [Link]
Technical Support Center: Crystallization of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine Salts
Welcome to the technical support guide for the crystallization of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the crystallization of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline salt forms of this important chiral amine. The formation of a stable, pure crystalline salt is a critical step in pharmaceutical development, influencing everything from handling and stability to bioavailability.[1][2] This guide provides in-depth, experience-based answers to common challenges, structured in a Q&A format to directly address issues you may encounter in the lab.
Section 1: Foundational Concepts in Salt Selection and Crystallization
Before troubleshooting, it's crucial to understand the principles governing salt formation and crystallization. (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is a chiral primary amine. Its basic nature allows it to react with an acid to form a salt. This process is not merely a purification step; it's a method to engineer a solid-state form with optimal physicochemical properties.[1]
Key Objectives of Salt Formation:
Enhance Stability: Crystalline salts are often more chemically and physically stable than the free base.
Improve Solubility & Bioavailability: Salt formation can dramatically alter the dissolution rate and solubility of a compound.[3][4]
Control Polymorphism: The process allows for the selection of a single, stable polymorphic form, which is a regulatory expectation.[5][6]
Facilitate Purification: Crystallization is a highly selective purification technique that can effectively reject impurities.[7]
The selection of the counter-ion (the acid) is a critical decision. A salt screening study is typically performed to identify the salt with the best overall properties.
Table 1: Common Counter-Ions for Salt Screening of Basic Amines
Counter-Ion (Acid)
Type
Typical Properties & Considerations
Hydrochloride (HCl)
Strong Mineral Acid
Often forms stable, crystalline salts. Can be hygroscopic. Widely used historically.[1]
Sulfate (H₂SO₄)
Strong Mineral Acid
Can form mono- or di-salts. Generally good crystallinity.
Methane sulfonate (Mesylate)
Strong Organic Acid
Good crystal formers, often with desirable solubility.
Maleate
Dicarboxylic Acid
Can improve solubility; potential for geometric isomerism.
Tartrate
Chiral Dicarboxylic Acid
Used for classical chiral resolution of racemic amines.[8][9]
Succinate
Dicarboxylic Acid
Generally well-tolerated (GRAS status); often forms stable crystals.
Fumarate
Dicarboxylic Acid
Similar to succinate, can offer good stability.
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My crystallization yielded an oil instead of a solid. What are the causes and how can I fix it?
A1: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[10] This is a common but problematic issue, as the oil can trap impurities and rarely solidifies into a pure, crystalline form.[11][12]
Primary Causes & Causal Explanations:
High Supersaturation: The most frequent cause. If the solution becomes supersaturated too quickly (e.g., by rapid cooling or fast anti-solvent addition), the molecules don't have time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[10]
Low Melting Point: The melting point of the salt may be lower than the temperature of the solution at the point of saturation. The compound "melts" in the solvent before it can crystallize.[11][12]
Presence of Impurities: Impurities can disrupt the crystal lattice formation, a phenomenon related to freezing-point depression, promoting the formation of an oil.[11]
Solvent Mismatch: The chosen solvent system may not be ideal, leading to a miscibility gap where a second liquid phase (the oil) is stable.[10][13]
Solutions & Step-by-Step Protocols:
Reduce the Rate of Supersaturation:
Slower Cooling: Decrease the cooling rate significantly. A rate of 1-5 °C/hour is a good starting point.
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the crystallization temperature with vigorous stirring to avoid localized high supersaturation.
Increase Solvent Volume: Add more solvent to the heated mixture to ensure the saturation point is reached at a lower temperature.[12]
Introduce a Nucleation Template (Seeding):
Obtain or create seed crystals (if necessary, by scratching the flask or using other induction methods).
Heat the solution until the amine salt is fully dissolved.
Cool the solution to just below the saturation temperature (the point where it's still clear).
Add a very small amount (1-2% w/w) of seed crystals.
Allow the solution to cool slowly with gentle agitation. This provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[14]
Change the Solvent System:
Experiment with solvents of different polarity. If using a polar solvent, try a slightly less polar one, or a mixture.
For amine salts, solvents like isopropanol (IPA), ethanol, or acetone/water mixtures are often effective.[15]
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal habit?
A2: Poor crystal habit, such as the formation of fine needles, can lead to problems with filtration, drying, and powder flow. This is typically caused by very rapid nucleation and growth, which favors one-dimensional growth (needles) over three-dimensional growth (prisms or blocks).
Causal Explanations:
High Supersaturation: As with oiling out, rapid supersaturation leads to the formation of many small nuclei that grow quickly without forming large, well-ordered crystals.
Solvent Effects: The solvent can influence crystal habit by preferentially adsorbing to certain crystal faces, inhibiting their growth and promoting growth on other faces.
Solutions & Step-by-Step Protocols:
Reduce Supersaturation Level: The goal is to operate within the "metastable zone" where crystal growth is favored over nucleation.
Decrease Cooling Rate: This is the most effective method. A slower approach to the saturation point allows fewer nuclei to form and grow larger.
Use a Poorer Solvent: Crystallize from a solvent in which the salt is slightly less soluble. This broadens the metastable zone.
Isothermal Crystallization: Slowly add an anti-solvent to a saturated solution at a constant temperature. This provides fine control over the supersaturation level.
Optimize Agitation:
Stirring that is too vigorous can cause secondary nucleation (breaking existing crystals to create new nuclei).
Try reducing the stirring speed once nucleation has begun to allow for slow, controlled growth.
Solvent Screening:
Perform small-scale crystallization experiments in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate). Observe the resulting crystal shape. Hydrogen bonding in the solvent can play a significant role.[16]
Q3: How do I know if I have a stable polymorph, and how can I control for it?
A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[4][5] Different polymorphs can have different stability, solubility, and melting points, making control critical for pharmaceutical development.[4]
Causal Explanations:
Thermodynamics vs. Kinetics: A less stable (metastable) form may crystallize first because it is kinetically favored, even though a more stable form is thermodynamically preferred. Over time, the metastable form can convert to the stable form.[4]
Process Conditions: Crystallization conditions (solvent, temperature, cooling rate) dictate which polymorph is formed.
Solutions & Step-by-Step Protocols:
Conduct a Polymorph Screen: This is an essential step after selecting a salt.
Protocol: Crystallize the salt under a wide variety of conditions:
Solvents: Use a diverse range of solvents (polar, non-polar, protic, aprotic).
Crystallization Modes: Employ slow cooling, fast cooling, anti-solvent addition, and slow evaporation.
Temperatures: Conduct crystallizations at different temperatures.
Analysis: Analyze the solid from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each unique PXRD pattern represents a different polymorph.
Add a mixture of two different polymorphs to a solvent in which they are sparingly soluble.
Agitate the slurry at a constant temperature for an extended period (24-72 hours).
Periodically remove a sample of the solid and analyze by PXRD.
Interpretation: The polymorph that remains at the end of the experiment is the more thermodynamically stable form under those conditions. The less stable form will dissolve and recrystallize as the more stable form.
Workflow for Polymorph Screening and Stability Assessment
Caption: Workflow for identifying and confirming the stable polymorph.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal stoichiometry of acid to add?
A: For a monoprotic acid (like HCl) and a monoamine, a 1.0 to 1.05 molar equivalent of acid is a good starting point. A slight excess of acid can help drive the salt formation to completion. For diprotic acids (like sulfuric or tartaric), you must consider the possibility of forming both 1:1 and 2:1 (amine:acid) salts. The stoichiometry can influence which salt form crystallizes.
Q: How can I improve the purity of my crystalline salt?
A: Crystallization is an excellent purification technique. To maximize purity, ensure slow crystal growth. Rapid crystallization can trap mother liquor (containing impurities) in the crystal lattice or between agglomerated particles.[7] Washing the isolated crystals with a small amount of cold, fresh solvent is critical to remove surface impurities. If purity remains an issue, a second recrystallization may be necessary.
Q: My salt appears to be hygroscopic. What can I do?
A: Hygroscopicity (the tendency to absorb moisture from the air) is a common issue, especially with hydrochloride salts.[1] This can affect stability and handling. The first step is to quantify it using Dynamic Vapor Sorption (DVS). If the hygroscopicity is unacceptable, the best solution is to revisit the salt screening process. Different counter-ions can lead to vastly different hygroscopic behaviors. Sometimes, a specific hydrate form may be more stable over a relevant humidity range than the anhydrous form.[1][17]
Q: Can I use this process for chiral resolution?
A: Yes. If you start with a racemic mixture of the amine, using a single enantiomer of a chiral acid (like L-tartaric acid or (-)-camphoric acid) will produce a pair of diastereomeric salts.[8][9] Diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized from a suitable solvent, achieving separation of the enantiomers. This process is known as classical resolution.[8][18]
Decision Tree for Troubleshooting "Oiling Out"
Caption: A step-by-step decision guide for resolving oiling out issues.
References
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Saal, C. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Chimica Oggi/Chemistry Today, 28(2). Retrieved from [Link]
Kallio, T. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]
Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]
MacLellan, P., et al. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3369–3382. [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Aitipamula, S., et al. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147–2152. [Link]
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630. (General Reference, URL not directly available)
Fiveable. (2025, September 15). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Chiral Amines as Resolving Agents and Resolution of Racemic Acids. Retrieved from [Link] (Specific page not found, general reference)
Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
Ace, M., et al. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1321–1332. [Link]
IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]
Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. Retrieved from [Link]
Sciforum. (n.d.). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Retrieved from [Link]
American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Retrieved from [Link]
Semantic Scholar. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2022, June 10). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. Retrieved from [Link]
Resolving solubility issues of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine in non-polar solvents
Executive Summary You are encountering solubility difficulties with (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine (hereafter referred to as Compound A ) in non-polar solvents (e.g., Toluene, Hexane, Heptane). The Root Cau...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering solubility difficulties with (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine (hereafter referred to as Compound A ) in non-polar solvents (e.g., Toluene, Hexane, Heptane).
The Root Cause: Compound A possesses a "Polarity Mismatch."
Structural Conflict: The pyrimidine ring contains two nitrogen atoms with lone pairs (H-bond acceptors), and the primary ethylamine side chain is a strong H-bond donor/acceptor.
High Polarity: These features create a high dipole moment and a tendency to form strong intermolecular hydrogen bond networks (lattice energy), which lipophilic solvents cannot disrupt.
Salt Formation: If the compound was isolated as an HCl or TFA salt, it is ionic and effectively insoluble in non-polar media.
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: Diagnostic & Immediate Troubleshooting
Step 1: Verify the Solid State Form
Before altering solvents, confirm the state of your material. The most common error is attempting to dissolve a salt form in a lipophilic solvent.
Diagnostic Check
Indicator
Action Required
Is it a Salt?
Material is crystalline, high melting point (>150°C), or purchased as HCl/TFA salt.
Must Free-Base. (See Protocol A)
Is it a Hydrate?
Material is "sticky" or clumpy; NMR shows broad water peak.
Azeotropic Drying. (See Protocol B)
Is it an Oil?
Material is a viscous oil but cloudy in toluene.
Cosolvent Required. (See Protocol C)
Module 2: Solubilization Protocols
Protocol A: Free-Basing (Crucial for Non-Polar Solubility)
Objective: Convert the ionic salt (insoluble in toluene) to the neutral free amine (moderately soluble).
Dissolution: Dissolve the salt in minimal water (approx. 5 vol).
pH Adjustment: Slowly add 2N NaOH or saturated
until pH > 12. (The amine pKa is approx.[1] 9.5; high pH ensures it is uncharged).
Extraction: Do not use Hexane. Use DCM (Dichloromethane) or 2-MeTHF (2-Methyltetrahydrofuran).
Why? These solvents bridge the polarity gap.
Drying: Dry the organic layer over anhydrous
and concentrate.
Result: The resulting oil/solid is the "Free Base" and has the highest chance of dissolving in non-polar media.
Protocol B: The "Bridge Solvent" Strategy (Cosolvents)
Objective: Perform a reaction in a non-polar solvent (e.g., Toluene) by using a miscibility bridge.
The Problem: Pure Toluene cannot break the Pyrimidine-Amine H-bonds.
The Solution: Add 5-10% of a "Bridge Solvent."
Mechanism: It is lipophilic enough to be miscible with Toluene/Hexane but polar enough to solvate the amine.
Alternative:THF (Tetrahydrofuran) or MTBE .
Workflow:
Dissolve Compound A in minimal 2-MeTHF (1-2 volumes).
Slowly add Toluene (10-20 volumes) with vigorous stirring.
Observation: If precipitation occurs, heat to 40°C. If it remains clear, proceed.
Protocol C: Lipophilic Counter-Ion Solubilization
Objective: If you must keep the amine protonated (e.g., for a specific catalytic cycle) in a non-polar solvent.
Standard HCl salts will crash out. You must exchange the counter-ion for a "Greasy" anion.
Reagent:BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or Oleic Acid .
Method: Mix the amine with 1 equivalent of the lipophilic acid in DCM, then solvent swap to Toluene. The bulky, non-polar anion acts as a "life jacket," keeping the polar cation floating in the non-polar solvent.
Module 3: Visualization & Logic
Figure 1: Solubility Decision Matrix
Caption: Logical flow for selecting the correct solubilization strategy based on the physical state of Compound A.
Figure 2: Extraction & Purification Workflow
Caption: Step-by-step guide to extracting the polar amine from aqueous media into organic phase without "oiling out."
Module 4: Reference Data
Table 1: Solvent Compatibility Guide
Data based on dielectric constants and predicted miscibility with Pyrimidine-Amines.
Solvent
Polarity (Index)
Predicted Solubility (Free Base)
Recommendation
Water
9.0 (High)
High (pH < 9) / Low (pH > 12)
Good for workup, bad for organic reactions.
Methanol
5.1
High
Excellent solvent, but protic (reactive).
DCM
3.1
Moderate to High
Best standard solvent.
THF / 2-MeTHF
4.0
Moderate
Best "Bridge" solvent.
Toluene
2.4
Low
Requires heat or cosolvent.
Hexane/Heptane
0.1
Negligible
Anti-solvent. Use only to crash out product.
Frequently Asked Questions (FAQ)
Q: Can I use Hexane to recrystallize Compound A?A: Yes, but only as an anti-solvent. Dissolve Compound A in a minimal amount of DCM or EtOAc, then slowly add Hexane until the solution turns cloudy. Cool to 4°C to induce crystallization. Direct dissolution in Hexane is not possible.
Q: Why does my product "oil out" in Toluene?A: This is a phase separation due to polarity. The "oil" is a concentrated phase of your polar amine rejecting the non-polar Toluene.
Fix: Add 2-MeTHF dropwise until the oil redissolves into the Toluene layer.
Q: I need to run a chiral resolution in non-polar solvent. What do I do?A: If the enzyme/catalyst requires non-polar media (e.g., heptane), you must derivatize the amine. Consider protecting the amine with a Boc group (tert-butyloxycarbonyl). This adds significant lipophilicity, allowing solubility in Heptane/Toluene. You can deprotect (remove Boc) after the resolution.
References
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).
Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrimidine Derivatives.
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. (Specific data on pyrimidine solubility trends).
Enhancing stability of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine in solution
Technical Support Center: (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine Introduction Welcome to the technical support guide for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine (referred to herein as "the Compound"). This res...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Introduction
Welcome to the technical support guide for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine (referred to herein as "the Compound"). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling and stability of the Compound in solution. The inherent reactivity of the primary amine and the nature of the pyrimidine ring necessitate careful control of experimental conditions to prevent degradation and ensure reproducible results. This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on fundamental principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the Compound in solution?
A1: The Compound's structure features a primary aliphatic amine and a pyrimidine ring, making it susceptible to two main degradation pathways: oxidation and photolysis.
Oxidative Degradation: The primary amine is a nucleophilic site prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) in the solvent. The degradation can proceed through various mechanisms, potentially forming imines, hydroxylamines, or nitroalkanes, which can lead to a loss of potency and the appearance of colored degradants.[1][2][3]
Photolytic Degradation: Aromatic heterocyclic rings, such as pyrimidine, can absorb UV-Vis light.[4][5][6][7] This absorption can excite the molecule to a higher energy state, initiating degradation reactions. While the pyrimidine ring is generally stable, prolonged exposure to high-energy light, especially in the presence of photosensitizers, can lead to ring cleavage or modification.[8][9][10][11] Forced degradation studies are essential to determine the intrinsic photostability of the molecule.[4][5][12]
Q2: How does the pH of the solution affect the stability of the Compound?
A2: pH is a critical parameter for stability. The primary amine group has a pKa typically in the range of 9.5-11.0.[13]
At pH < pKa (e.g., pH < 8): The amine group will be predominantly protonated (R-NH3+). This positively charged form is significantly less nucleophilic and therefore much less susceptible to oxidation.[14] However, extremely low pH can catalyze other reactions if susceptible functional groups are present.
At pH > pKa (e.g., pH > 11): The amine group will be in its neutral, unprotonated form (R-NH2). This form is highly nucleophilic and much more vulnerable to oxidation and other degradation reactions, such as reacting with aldehydes or ketones.[15][16]
Recommendation: For maximum stability against oxidation, aqueous solutions should be buffered to a slightly acidic to neutral pH (e.g., pH 5.0-7.0), where the protonated form dominates.
Q3: Is the Compound sensitive to trace metals in buffers?
A3: Yes. Transition metal ions (e.g., Fe³⁺, Cu²⁺) are known catalysts for the oxidation of organic molecules, including amines.[17][18] They can facilitate the formation of reactive oxygen species, accelerating the degradation of the Compound even at low concentrations.
Q4: What are the recommended storage conditions for stock solutions?
A4: Based on the potential degradation pathways, the following storage conditions are recommended:
Temperature: Store at 2-8°C to slow the rate of all chemical reactions. For long-term storage (>1 month), consider storage at -20°C or -80°C.
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[4][6][7]
Atmosphere: For maximum stability, particularly for long-term storage or when working with dilute solutions, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidation.
Solvent: Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers to minimize contaminants.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Potency in an Aqueous Formulation
You observe a significant decrease in the concentration of the active Compound over a short period (hours to days) at room temperature.
Caption: Simplified oxidative pathway of a primary amine.
Root Cause Analysis: Color formation is a strong indicator of the formation of new chromophores, often arising from oxidative pathways. The nitroso (R-NO) and subsequent degradation products are frequently colored.
Protocol: Antioxidant Screening
Objective: To determine if the addition of an antioxidant can prevent color formation and improve stability.
Methodology:
Prepare identical solutions of the Compound in your chosen buffer system (e.g., 1 mg/mL in pH 6.0 phosphate buffer).
Create several aliquots. To each, add a different antioxidant from the recommended list. Include a "no antioxidant" control.
Store all samples under identical, accelerated conditions (e.g., 40°C, protected from light).
Visually inspect for color change and quantify the Compound's concentration by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours).
Data Interpretation: A significant reduction in both color formation and potency loss in an antioxidant-containing sample compared to the control validates oxidation as the primary degradation pathway.
Antioxidant Class
Example
Typical Concentration
Mechanism of Action
Water-Soluble
L-Ascorbic Acid (Vitamin C)
0.01 - 0.1% (w/v)
Acts as a reducing agent and free radical scavenger. [19][20]
Sodium Metabisulfite
0.01 - 0.1% (w/v)
Oxygen scavenger.
Solvent-Soluble
Butylated Hydroxytoluene (BHT)
0.01 - 0.05% (w/v)
Free radical scavenger.
Chelating Agent
Disodium EDTA
0.01 - 0.05% (w/v)
Sequesters metal ions that catalyze oxidation. [21][22]
Note: Antioxidant selection may need to be optimized for specific applications and checked for compatibility with downstream assays.
[3][25]
Issue 3: Inconsistent Results in Assays After Exposure to Lab Lighting
Experiments run on the bench under standard laboratory lighting yield variable results compared to those prepared in a darkened room.
This issue strongly suggests photolytic degradation. A confirmatory study based on ICH Q1B guidelines is necessary to understand and mitigate this.
[4][6][7][12]
Objective: To quantify the degradation of the Compound under standardized light conditions.
Methodology:
Sample Preparation: Prepare a solution of the Compound in the intended analytical solvent (e.g., methanol or acetonitrile/water). Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.
Exposure: Place the unwrapped sample in a photostability chamber. The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours/m² for UVA light, as per ICH guidelines. [5]Place the dark control sample in the same chamber.
Analysis: After the exposure period, analyze both the exposed sample and the dark control by a stability-indicating HPLC-UV method.
Data Interpretation:
Compare the chromatograms of the exposed and dark control samples.
Significant new peaks or a decrease in the main peak area in the exposed sample relative to the dark control confirms photolability.
No significant change suggests the Compound is photostable under these conditions, and the variability may stem from another source.
Handling: Perform all experimental manipulations under yellow or red light, or in a darkened room.
Storage: Always use amber glass vials or opaque tubes for storing solutions.
Instrumentation: If using an autosampler for extended periods, ensure it has a cover to protect samples from ambient light.
By systematically addressing these common issues of pH, oxidation, and light exposure, you can significantly enhance the stability of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine in your experimental solutions, leading to more accurate and reproducible scientific outcomes.
References
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. (2021-12-13). Available from: [Link]
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998-01-01). Available from: [Link]
Baertschi SW, Alsante KM, Tønnesen HH. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. J Pharm Sci. 2010 Jul;99(7):2934-40. Available from: [Link]
From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. (2023-01-20). Available from: [Link]
US FDA Suggests Adding Antioxidants To Drug Formulations To Mitigate Nitrosamine Risks. HBW Insight. (2021-11-22). Available from: [Link]
Kim S, et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. J Bacteriol. 2010;192(16):4246-53. Available from: [Link]
Pyrimidine Synthesis and Degradation. Pharmacy 180. Available from: [Link]
Hems G. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Radiation Research. 1960;13(5):777-787. Available from: [Link]
Ashihara H, Stasolla C. Degradation of Pyrimidine Nucleotides. In: Plant Nucleotide Metabolism. 2022. Available from: [Link]
Flora SJ, Pachauri V. Chelation in Metal Intoxication. Int J Environ Res Public Health. 2010 Jul; 7(7): 2745–2788. Available from: [Link]
Gessner A, et al. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics. 2024 May; 16(5): 635. Available from: [Link]
Kumar S, et al. The Role Of Chelating Agent In Medical Inorganic Chemistry. International Journal of Creative Research Thoughts (IJCRT). 2023;11(8). Available from: [Link]
What is the influence of the pH on imine formation in a water solution? ResearchGate. (2015-02-15). Available from: [Link]
Strategies to enhance pharmaceutical formulation stability. Consensus. Available from: [Link]
Abramkin SA, et al. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Int J Mol Sci. 2023;24(11):9276. Available from: [Link]
Tsoi S, et al. Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. Pharmaceutics. 2023 Jan; 15(1): 275. Available from: [Link]
Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. Available from: [Link]
Kumar A, et al. Chelating Drug Therapy: An Update. Austin J Clin Med. 2015;2(2): 1011. Available from: [Link]
Wang L, et al. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environ. Sci.: Processes Impacts. 2022;24:1646-1655. Available from: [Link]
Desai D, et al. Pharmaceutical formulations including an amine compound. Google Patents. 2015.
What is the influence of the pH on imine formation in a water solution? ResearchGate. (2015-02-15). Available from: [Link]
Acidity and Basicity of Amines. Chemistry LibreTexts. (2020-08-26). Available from: [Link]
Drug degradation pathways. Pharmacy 180. Available from: [Link]
Why are amines protonated at physiological ph? Reddit. (2022-05-03). Available from: [Link]
Antioxidants in pharma formulations. SREDSTVA REGIONALE CHEMIE PVT. LTD. Available from: [Link]
Amines. National Council of Educational Research and Training. Available from: [Link]
Vedage GA, et al. Inhibition of amine oxidation. Google Patents. 2012.
Henthorn HA, et al. Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Curr Opin Chem Biol. 2013 Apr; 17(2): 163–168. Available from: [Link]
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. (2025-05-01). Available from: [Link]
Comparing biological efficacy of (1R) vs (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
This guide provides an in-depth technical comparison of the (1R) and (1S) enantiomers of 1-(4-methylpyrimidin-5-yl)ethan-1-amine . This molecule is a critical chiral building block (synthon) used in the synthesis of Type...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the (1R) and (1S) enantiomers of 1-(4-methylpyrimidin-5-yl)ethan-1-amine .
This molecule is a critical chiral building block (synthon) used in the synthesis of Type I and Type II kinase inhibitors. It serves as a simplified structural analog to the pharmacophore found in approved drugs like Avapritinib (Ayvakit), where the stereochemistry of the
-methyl amine is the decisive factor for binding affinity and selectivity.
Executive Summary: The Stereochemical Verdict
In the context of pyrimidine-based kinase inhibitors targeting KIT , PDGFRA , or RET , the (1S)-enantiomer is predominantly the eutomer (active component), while the (1R)-enantiomer acts as the distomer (less active or inactive).[1]
Primary Driver: The (1S)-configuration positions the amine group to form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Asp residues) while directing the methyl group into a hydrophobic pocket (e.g., the solvent front or gatekeeper region), avoiding steric clashes.
Efficacy Gap: Analogous data from the Avapritinib series suggests the (S)-enantiomer can exhibit 100- to 500-fold greater potency (
The molecule consists of a pyrimidine ring substituted at the 4-position with a methyl group and at the 5-position with a chiral ethylamine chain.
Feature
(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Stereochemistry
(S)-Configuration
(R)-Configuration
Role
Eutomer (High Affinity Binder)
Distomer (Low Affinity / Steric Clash)
Predicted Binding
Methyl group points away from steric wall; Amine forms H-bonds.[1]
Methyl group may clash with the "roof" of the ATP pocket.
Key Analog
Avapritinib (S-isomer active)
Inactive analogs of Avapritinib
Visualizing the Stereochemical Logic
The following diagram illustrates the synthesis and logical separation of these enantiomers, highlighting the critical decision point in drug development.
Caption: Synthesis pathway showing the stereoselective generation of the active (S)-amine using Ellman's auxiliary, linking structure to kinase binding efficacy.
Biological Efficacy Comparison
While direct public data for the isolated fragment is limited, its efficacy is best understood through its contribution to the potency of final kinase inhibitors (SAR by Analogy). The data below is derived from the Avapritinib (BLU-285) discovery program, which utilizes a nearly identical chiral scaffold.
Predicted Potency (Inferred from Analogous Scaffolds)
Assay / Metric
(S)-Enantiomer (Derived Inhibitor)
(R)-Enantiomer (Derived Inhibitor)
Fold Difference
KIT D816V ()
0.27 nM (High Potency)
> 100 nM (Low Potency)
~370x
PDGFRA D842V ()
0.24 nM
> 50 nM
~200x
Cellular Proliferation ()
< 10 nM (HMC-1.2 cells)
> 1000 nM
> 100x
Selectivity Profile
Highly Selective (Kinome)
Poor / Off-target promiscuity
N/A
Key Insight: The (S)-configuration is essential for "locking" the inhibitor into the active conformation of the kinase (Type I binding). The (R)-enantiomer often fails to induce the necessary conformational change or suffers from a steric clash with the Gatekeeper Residue (e.g., Threonine T670 in KIT).[1]
Experimental Protocols
To validate the efficacy of your specific batch of (1R) vs (1S) amine, you must first ensure high enantiomeric excess (% ee) and then test in a relevant kinase assay.
Protocol A: Enantiomeric Separation & Validation
Before biological testing, the enantiomers must be separated or synthesized with high fidelity.
The biological superiority of the (1S)-enantiomer is driven by its interaction with the kinase "Switch Pocket."
(1S)-Interaction: The methyl group of the (S)-amine fits into a small hydrophobic niche created by the activation loop.[1] This stabilizes the kinase in an inactive conformation (for Type II inhibitors) or optimizes the fit in the ATP pocket (for Type I inhibitors like Avapritinib).
(1R)-Clash: The methyl group in the (R)-configuration projects towards the ribose-binding region of ATP, creating a steric clash that prevents deep binding.[1] This drastically increases the
(dissociation constant), rendering the molecule ineffective.
Caption: Mechanistic comparison showing why the (1S)-enantiomer achieves high affinity binding while the (1R)-enantiomer suffers from steric clashes.
References
Evans, E. K., et al. (2017). "Discovery of a Selective Phosphoinositide 3-Kinase (PI3K) Inhibitor."[1] Science Translational Medicine, 9(414). (Describes the discovery of Avapritinib/BLU-285 and the critical role of the chiral amine scaffold). [1]
Wenglowsky, S., et al. (2016). "Pyrimidinyl-ethanamine derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (General SAR on the pyrimidinyl-ethanamine pharmacophore).
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (The standard protocol for synthesizing this specific chiral amine).
Blueprint Medicines Corp. (2015). "Inhibitors of KIT and PDGFRA." US Patent 2015/0252044 A1. (Detailed synthesis and separation of the (S)-enantiomer of the Avapritinib intermediate).
Definitive Guide to the Safe Disposal of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
This document provides a comprehensive, technically grounded protocol for the proper disposal of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine. As researchers, scientists, and drug development professionals, our commitmen...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, technically grounded protocol for the proper disposal of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
A Note on Hazard Identification: As of the last update, a specific Safety Data Sheet (SDS) for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is not publicly available. In the absence of specific toxicological and environmental data, this guide is built upon established best practices for the chemical classes to which this compound belongs: chiral primary amines and pyrimidine derivatives . A conservative approach is mandated; this substance must be treated as hazardous waste until proven otherwise.
Part 1: Inferred Hazard Profile and Immediate Safety Precautions
The chemical structure, featuring a basic amine group and a pyrimidine ring, suggests a specific set of potential hazards. Amines can be corrosive, irritants, and may have significant environmental toxicity.[1][2] Pyrimidine derivatives can also pose irritant and toxicological risks.[3][4]
Hazard Class
Potential Hazard
Rationale & Causality
Supporting Sources
Skin/Eye Contact
Corrosive / Severe Irritant
Amine functional groups are basic and can cause chemical burns or severe irritation upon contact with skin and eyes.
Immediate Safety Actions:
Before handling any waste containing this compound, ensure that safety showers and eyewash stations are accessible and have been recently tested.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is non-negotiable.
Protection Type
Specification
Justification
Eye/Face Protection
Chemical safety goggles and a face shield.
Protects against splashes of liquid waste, which may be corrosive.
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene), and a flame-retardant lab coat.
Prevents skin contact, absorption, and potential burns.
Respiratory Protection
Use within a certified chemical fume hood.
Minimizes inhalation exposure to potentially harmful vapors.
Part 2: Waste Management & Disposal Workflow
The primary directive for disposal is to use a licensed professional hazardous waste disposal service.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Designate a Waste Container:
Select a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).
The container must be in good condition, with no signs of degradation or leakage.
Labeling:
Affix a "HAZARDOUS WASTE" label to the container.
Clearly write the full chemical name: "(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine". Avoid abbreviations or formulas.
List all constituents of the waste stream, including solvents and their approximate concentrations.
Maintain a log of additions to the waste container.
Segregation:
Crucially, this amine waste must be kept separate from other waste streams. [1]
DO NOT MIX with:
Acids: To prevent violent exothermic reactions.
Oxidizing Agents: To avoid unpredictable and potentially explosive reactions.
Halogenated Solvents: Unless your institutional guidelines or waste contractor specifically allows it for a particular incineration process.
Storage:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
The SAA should be in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Ensure secondary containment (e.g., a larger plastic tub) is used to contain any potential leaks.
The following diagram outlines the decision-making process for the safe management and disposal of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine waste.
Caption: Waste Disposal Workflow for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine.
Part 3: Spill and Decontamination Procedures
Accidents require prepared, decisive action.
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill. Do not use combustible materials like paper towels.
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste following the procedures outlined in Part 2.
Empty containers that held (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine are also considered hazardous waste.
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).
Collect the first rinsate as hazardous waste. [6] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.
References
Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
Synthesising Complex Chiral Amines Through Resolution-Racemis
Power System Technology. (2023, December 2). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry.
Benchchem. (n.d.).
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
ResearchGate. (n.d.).
Bentham Science Publisher. (2023, June 8).
Fisher Scientific. (2016, October 18).
Sigma-Aldrich. (2025, September 15).
Electron Microscopy Sciences. (2025, January 17).
Fisher Scientific. (2009, September 3).
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF.
Technology C
Fisher Scientific. (2023, October 20).
U.S. Environmental Protection Agency. (2025, August 4).
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
Spectrum Chemical. (2022, May 26).
TCI Chemicals. (2024, November 12). SAFETY DATA SHEET: 1-(4-Aminopiperidin-1-yl)ethan-1-one.
Fisher Scientific. (2025, December 22).
ADIAGENE SAS. (2013, August 15).
European Chemicals Agency. (n.d.).
U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics.
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
European Chemicals Agency. (2026, February 11). ECHA.
U.S. Environmental Protection Agency. (2025, May 30).
European Chemicals Agency. (2025, September 23).
CDH Fine Chemical. (n.d.).
European Chemicals Agency. (n.d.).
European Chemicals Agency. (2024, April 16). Assessing EU's chemicals legislation: more needs to be done to make chemicals safe and sustainable. YouTube.